molecular formula C13H13ClN2O4S B5182706 N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Cat. No. B5182706
M. Wt: 328.77 g/mol
InChI Key: VBUWVNDNEZRINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as ACIT-1, is a chemical compound that has shown potential in scientific research applications. It belongs to the class of isothiazolidinone derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the inhibition of specific enzymes and pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In cancer cells, N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to induce cell cycle arrest and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, there are also limitations to using N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in lab experiments. It has low solubility in water and may require the use of organic solvents. Additionally, more research is needed to determine the optimal concentration and dosage for different applications.

Future Directions

There are several future directions for research on N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. One area of interest is its potential as an anti-inflammatory agent for the treatment of lung diseases such as asthma and chronic obstructive pulmonary disease (COPD). Another area of interest is its potential as an anti-cancer agent, particularly for the treatment of solid tumors such as breast and lung cancer. Additionally, more research is needed to determine the optimal formulation and delivery method for N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, as well as its potential for combination therapy with other drugs.
Conclusion
In conclusion, N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a chemical compound that has shown potential in scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research on N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide may lead to the development of new treatments for inflammatory and cancerous diseases.

Synthesis Methods

The synthesis of N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the reaction of 2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoic acid with allylamine in the presence of a coupling agent. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography or recrystallization to obtain N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in high purity.

Scientific Research Applications

N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been found to exhibit potential in various scientific research applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. In a study conducted on mice, N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide was found to reduce inflammation in the lungs and improve lung function. Another study found that N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide inhibited the growth of cancer cells in vitro and in vivo. N-allyl-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been shown to have antibacterial activity against Gram-positive bacteria.

properties

IUPAC Name

2-chloro-N-prop-2-enyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S/c1-2-6-15-13(18)10-4-3-9(8-11(10)14)16-12(17)5-7-21(16,19)20/h2-4,8H,1,5-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUWVNDNEZRINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-prop-2-enyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

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